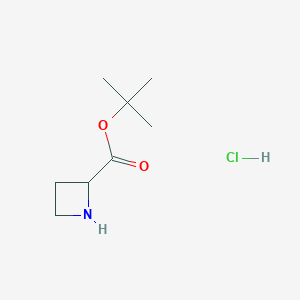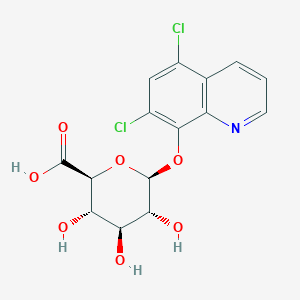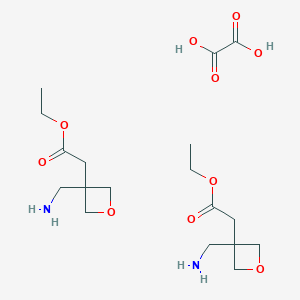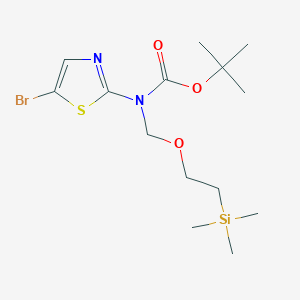
PDB-Pfp
Descripción general
Descripción
PDB-Pfp is a useful research compound. Its molecular formula is C15H10F5NO2S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Central Resource for Biomedical Research and Education : The PDB is a crucial archival resource for experimental data in biomedical research and education, housing over 134,000 atomic-level biomolecular structures determined by methods like crystallography, NMR spectroscopy, and 3D electron microscopy. Established in 1971, it's the first open-access digital data resource in biology, managed by the Worldwide Protein Data Bank partnership (wwPDB) (Burley et al., 2017).
Facilitating Research in Molecular Biology and Medicine : Researchers utilize PDB resources to study the shape and interactions of biological molecules, which has implications in molecular biology, medicine, biotechnology, and beyond. The PDB supports standards for data deposition, representation, annotation, and validation of atomic structural data obtained from various experimental methods (Zardecki et al., 2016).
Impact on Small-Molecule Drug Discovery and Development : The PDB's archive of experimentally determined structures plays a critical role in understanding human proteins' roles in health and disease. Structural biologists rely on PDB data for drug target validation, assessing target druggability, guiding medicinal chemistry, and overcoming challenges in preclinical drug development (Burley, 2021).
Educational and Training Resources : PDB-101, launched in 2011, supports education and promotes the importance of structural biology and protein science. It provides features like the Molecule of the Month series, 3D model activities, molecular animation videos, and educational curricula, fostering understanding of biology, health, and disease (Zardecki et al., 2021).
Advancing Biomedical Research and Drug Discovery : The PDB archive's 3D structures of biomolecules have been instrumental in discovering new drugs, with data facilitating the discovery of approximately 90% of new drugs approved by the US FDA between 2010 and 2016. The PDB is vital for research in fundamental biology, biomedicine, and energy sciences (Goodsell et al., 2020).
Propiedades
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(pyridin-2-yldisulfanyl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2S2/c16-10-11(17)13(19)15(14(20)12(10)18)23-9(22)5-3-7-24-25-8-4-1-2-6-21-8/h1-2,4,6H,3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOLKTHQEBSYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B8064590.png)



![Oxalic acid;3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B8064610.png)
![6-Bromo-5-fluoro-benzo[b]thiophene](/img/structure/B8064617.png)




![1-(Trifluoromethyl)-2-thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B8064653.png)
